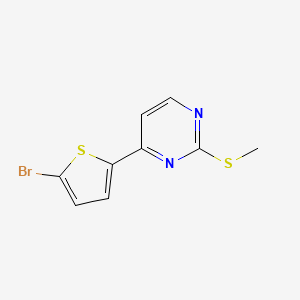
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine
Descripción general
Descripción
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a pyrimidine ring substituted with a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromothiophene.
Formation of Pyrimidine Ring: The 5-bromothiophene is then subjected to a reaction with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions (e.g., using potassium carbonate) to form the desired pyrimidine ring.
Introduction of Methylthio Group: Finally, the methylthio group is introduced by reacting the intermediate compound with a methylthiolating agent, such as methylthiolate, under appropriate conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Bromine (Br2), iodine (I2)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), base (K2CO3)
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Dehalogenated compounds
Coupling Products: Biaryl compounds, complex heterocycles
Aplicaciones Científicas De Investigación
Chemistry:
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine is used as a building block in organic synthesis to create more complex molecules
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine:
The compound is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist of specific receptors, modulating signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.
Comparación Con Compuestos Similares
- 4-(5-Chlorothien-2-yl)-2-(methylthio)pyrimidine
- 4-(5-Iodothien-2-yl)-2-(methylthio)pyrimidine
- 4-(5-Methylthien-2-yl)-2-(methylthio)pyrimidine
Comparison:
4-(5-Bromothiophen-2-yl)-2-methylsulfanylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, iodo, and methyl analogs, the bromine derivative exhibits different reactivity and interaction profiles. For example, the bromine atom can participate in specific halogen bonding interactions, which are not possible with the other substituents. Additionally, the size and electronegativity of the bromine atom influence the compound’s overall chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C9H7BrN2S2 |
|---|---|
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-2-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C9H7BrN2S2/c1-13-9-11-5-4-6(12-9)7-2-3-8(10)14-7/h2-5H,1H3 |
Clave InChI |
OUIMCZHMLVNCIH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)C2=CC=C(S2)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













